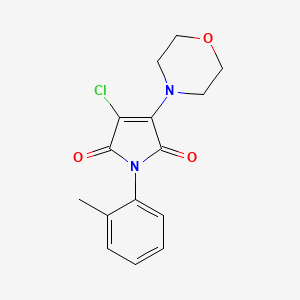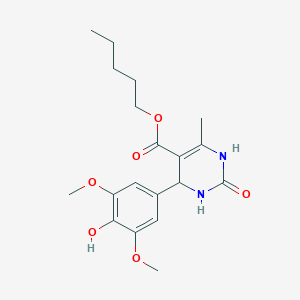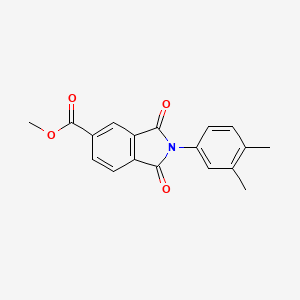
3-Chloro-4-morpholin-4-yl-1-o-tolyl-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-morpholin-4-yl-1-o-tolyl-pyrrole-2,5-dione est un composé organique appartenant à la classe des dérivés du pyrrole. Ce composé est caractérisé par la présence d'un groupe chloro, d'un cycle morpholine et d'un groupe tolyle liés à un noyau pyrrole-2,5-dione.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Chloro-4-morpholin-4-yl-1-o-tolyl-pyrrole-2,5-dione implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
Formation du cycle pyrrole : La première étape consiste en la formation du cycle pyrrole par une réaction de condensation entre une dicétone appropriée et une amine.
Introduction du groupe chloro : La chloration peut être réalisée en utilisant des réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore dans des conditions contrôlées.
Fixation du cycle morpholine : Le cycle morpholine est introduit par des réactions de substitution nucléophile, souvent en utilisant la morpholine et un groupe partant approprié.
Addition du groupe tolyle : Le groupe tolyle est généralement introduit par des réactions d'alkylation ou d'acylation de Friedel-Crafts.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, la synthèse automatisée et un contrôle strict des conditions de réaction afin de garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Chloro-4-morpholin-4-yl-1-o-tolyl-pyrrole-2,5-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau du groupe chloro, où des nucléophiles tels que les amines ou les thiols peuvent remplacer l'atome de chlore.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Thiolate de sodium dans des solvants aprotiques polaires.
Principaux produits
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le 3-Chloro-4-morpholin-4-yl-1-o-tolyl-pyrrole-2,5-dione a des applications diverses en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Médecine : Exploré comme candidat médicament potentiel en raison de sa structure et de sa réactivité uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Les groupes chloro et morpholine peuvent interagir avec les enzymes ou les récepteurs, modulant leur activité. Le composé peut inhiber ou activer certaines voies, conduisant à ses effets biologiques observés.
Mécanisme D'action
The mechanism of action of 3-chloro-1-(2-methylphenyl)-4-(morpholin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 3-(4-Morpholin-4-yl-phenylamino)-1-p-tolyl-pyrrolidine-2,5-dione
Unicité
Comparé à des composés similaires, le 3-Chloro-4-morpholin-4-yl-1-o-tolyl-pyrrole-2,5-dione est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa structure permet des modifications polyvalentes, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C15H15ClN2O3 |
|---|---|
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
3-chloro-1-(2-methylphenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-4-2-3-5-11(10)18-14(19)12(16)13(15(18)20)17-6-8-21-9-7-17/h2-5H,6-9H2,1H3 |
Clé InChI |
RTGNKFFZGGLVEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)
![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)

![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B11622986.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622993.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11623007.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11623014.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623015.png)
![11-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11623016.png)
![ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623018.png)
